molecular formula C23H26N2O3S B10888373 1-(2-Ethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(2-Ethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10888373
M. Wt: 410.5 g/mol
InChI Key: CDOXCBFAMSDQJT-UHFFFAOYSA-N
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Description

1-(2-ETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethoxybenzyl group and a naphthylsulfonyl group attached to a piperazine ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-(2-ETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxybenzyl Intermediate: The ethoxybenzyl group can be synthesized through the reaction of 2-ethoxybenzyl chloride with a suitable nucleophile.

    Formation of the Naphthylsulfonyl Intermediate: The naphthylsulfonyl group is often prepared by sulfonation of 2-naphthol followed by conversion to the corresponding sulfonyl chloride.

    Coupling Reaction: The final step involves the coupling of the ethoxybenzyl intermediate with the naphthylsulfonyl intermediate in the presence of a base to form the desired piperazine derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-ETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-ETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-ETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-ETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE: This compound has a methoxy group instead of an ethoxy group, which may influence its reactivity and biological activity.

    1-(2-ETHOXYBENZYL)-4-(2-TOLUENESULFONYL)PIPERAZINE: The presence of a toluenesulfonyl group instead of a naphthylsulfonyl group can affect the compound’s chemical properties and applications.

The uniqueness of 1-(2-ETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C23H26N2O3S/c1-2-28-23-10-6-5-9-21(23)18-24-13-15-25(16-14-24)29(26,27)22-12-11-19-7-3-4-8-20(19)17-22/h3-12,17H,2,13-16,18H2,1H3

InChI Key

CDOXCBFAMSDQJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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